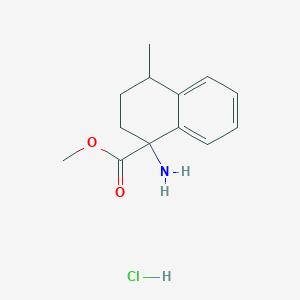

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride

Description

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. The molecule contains a carboxylate ester group at the 1-position, an amino group at the same position, and a methyl substituent at the 4-position of the tetrahydronaphthalene scaffold. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry research. The compound is commercially available as a building block for organic synthesis, with pricing reflecting its specialized applications (50 mg: €513; 500 mg: €1,417) .

Properties

IUPAC Name |

methyl 1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-7-8-13(14,12(15)16-2)11-6-4-3-5-10(9)11;/h3-6,9H,7-8,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYYFYJHKHUFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Tetrahydronaphthalene Derivatives: Starting with a tetrahydronaphthalene derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Amination of Tetrahydronaphthalene Derivatives: The compound can also be synthesized by aminating a tetrahydronaphthalene derivative using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can be carried out to replace specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride can be contextualized by comparing it to related tetrahydronaphthalene derivatives and isoquinoline analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Differences and Implications

Amino Group Position: The target compound’s 1-amino group (vs. 4-amino in the Enamine Ltd analog) creates distinct electronic and steric environments.

Functional Group Variations: Carboxamide vs. Carboxylate Ester: N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide () replaces the ester with a carboxamide, improving hydrolytic stability but reducing reactivity in esterase-mediated prodrug activation . Nitrile Group: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile’s nitrile moiety offers strong electron-withdrawing effects, favoring nucleophilic addition reactions—unlike the carboxylate ester’s susceptibility to hydrolysis .

Core Scaffold Differences: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride () substitutes the tetrahydronaphthalene core with a tetrahydroisoquinoline system. The fluorine atom introduces electronegativity, altering pharmacokinetic properties such as metabolic stability .

Biological Activity

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that compounds similar to methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate exhibit significant biological activity. Notably, it has been suggested that this compound may act as a selective agonist for the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis and appetite control.

Potential Biological Targets

The primary biological targets identified for methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate include:

- Melanocortin Receptors : Involved in metabolic regulation.

- Protease Enzymes : Potential protease inhibition may influence various biochemical pathways related to protein degradation and cellular homeostasis.

Comparative Analysis with Related Compounds

The following table compares methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Contains an amino group and a carboxylate ester | |

| 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Lacks methyl substitution at position 4 | |

| (1S,2S)-Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Varies | Different stereochemistry affecting biological activity |

This comparative analysis highlights the unique functional groups present in methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate that contribute to its specific biological activities.

Case Studies and Research Findings

Recent studies have explored the biological activity of methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate in various experimental settings:

Study on Melanocortin Receptor Agonism

In a study investigating the effects of different agonists on MC4R activity, methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate demonstrated a notable increase in receptor activation compared to other tested compounds. This suggests its potential utility in managing conditions related to obesity and metabolic disorders .

Protease Inhibition Assays

Another study focused on the compound's ability to inhibit specific proteases involved in cancer progression. The results indicated that methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate could effectively inhibit protease activity at micromolar concentrations. This finding suggests its potential as a therapeutic agent in cancer treatment.

Q & A

What are the established synthetic routes for Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride, and how can experimental parameters be optimized?

Answer:

The synthesis typically involves:

- Reduction of naphthalene derivatives via catalytic hydrogenation (e.g., using Pd/C or PtO₂) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) to introduce stereochemistry .

- Functional group manipulation , such as carboxylation and amination, to install the methyl ester and amino groups.

- Acidification with HCl to form the hydrochloride salt.

Optimization Tips:

- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.

- Adjust catalyst loading (e.g., 5–10 wt% for hydrogenation) to balance yield and byproduct formation.

- Use chiral auxiliaries or asymmetric catalysis for enantiomeric control if required.

Which advanced techniques are recommended for resolving structural ambiguities in this compound?

Answer:

- X-ray Crystallography : Provides atomic-level resolution of the tetrahydronaphthalene backbone and confirms stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .

- Multinuclear NMR Spectroscopy :

- ¹H/¹³C NMR identifies proton environments and carbon connectivity.

- 2D NMR (COSY, NOESY) resolves spatial interactions and conformational flexibility.

- DFT Calculations : Predict bond angles, torsion energies, and electronic properties to validate experimental data .

How can impurities or degradation products be identified and quantified during synthesis?

Answer:

- Reverse-Phase HPLC : Use C18 columns with UV detection (e.g., 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% TFA) for separation. Calibrate with reference standards (e.g., EP/USP guidelines) .

- Mass Spectrometry (LC-MS) : Detect low-abundance impurities via high-resolution MS (HRMS) or tandem MS (MS/MS).

- Accelerated Stability Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines) to simulate degradation pathways.

What methodologies are applicable for assessing the compound’s toxicological profile in preclinical studies?

Answer:

- In Vivo Models : Administer orally, intravenously, or dermally to rodents (e.g., rats) while monitoring systemic effects (e.g., hepatic/renal toxicity, respiratory distress) .

- In Vitro Assays :

- Ames Test : Evaluate mutagenicity using bacterial reverse mutation assays.

- Cytotoxicity Screening : Use HepG2 or HEK293 cells to assess IC₅₀ values.

- Metabolite Profiling : Identify oxidative or conjugative metabolites via liver microsomal assays (e.g., CYP450 isoforms) .

How can computational tools predict the compound’s pharmacological interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or ion channels.

- Pharmacophore Modeling : Identify critical functional groups (e.g., amino, methyl ester) for activity using tools like LigandScout.

- ADMET Prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and cytochrome inhibition risks .

What strategies are effective for resolving enantiomeric mixtures of this compound?

Answer:

- Chiral Chromatography : Employ columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases.

- Derivatization : Convert enantiomers into diastereomers using chiral derivatizing agents (e.g., Mosher’s acid) for NMR or HPLC analysis.

- Crystallization-Induced Resolution : Utilize preferential crystallization in solvents like ethanol/water under controlled cooling .

How should researchers design experiments to study the compound’s neuropharmacological potential?

Answer:

- In Vitro Receptor Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligands (e.g., [³H]-WAY-100635 for 5-HT₁A).

- Electrophysiology : Measure ion channel modulation (e.g., NMDA receptors) in brain slice preparations.

- Behavioral Models : Assess anxiolytic or antidepressant effects in rodents (e.g., forced swim test, elevated plus maze) .

What analytical workflows ensure batch-to-batch consistency in academic synthesis?

Answer:

- Quality Control (QC) Protocols :

- Melting Point Analysis : Confirm purity via differential scanning calorimetry (DSC).

- Elemental Analysis (CHNS) : Verify elemental composition within ±0.4% deviation.

- FT-IR Spectroscopy : Track functional groups (e.g., carbonyl at ~1700 cm⁻¹).

- Statistical Process Control (SPC) : Monitor yields, impurity levels, and physicochemical properties across batches .

How can environmental persistence and biodegradation of this compound be evaluated?

Answer:

- OECD 301 Tests : Measure aerobic biodegradation in activated sludge over 28 days.

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS.

- Aquatic Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) to determine EC₅₀ values .

What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage Conditions : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Solubility Considerations : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized at pH 4–6.

- Safety Protocols : Wear PPE (gloves, goggles) due to potential irritancy (H302 hazard) and handle in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.